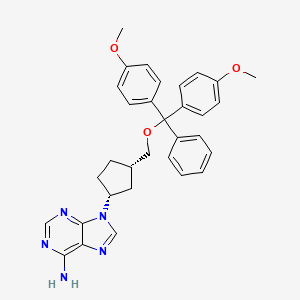

9-((1R,3S)-3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)cyclopentyl)-9H-purin-6-amine

Übersicht

Beschreibung

9-((1R,3S)-3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)cyclopentyl)-9H-purin-6-amine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine base attached to a cyclopentyl ring substituted with bis(4-methoxyphenyl)(phenyl)methoxy groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-((1R,3S)-3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)cyclopentyl)-9H-purin-6-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Cyclopentyl Ring: The cyclopentyl ring is synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

Attachment of the Purine Base: The purine base is introduced through nucleophilic substitution reactions, where the cyclopentyl ring acts as a nucleophile.

Substitution with Bis(4-methoxyphenyl)(phenyl)methoxy Groups: This step involves the use of protecting groups and selective deprotection to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems to enhance the efficiency and scalability of the synthesis process. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Phosphorylation Reactions

The hydroxyl groups on the cyclopentyl moiety and purine ring undergo phosphorylation under mild conditions. For example:

-

Reaction with POCl₃ : The primary hydroxyl group at the cyclopentyl position reacts with phosphorus oxychloride (POCl₃) in anhydrous conditions to form phosphoramidate derivatives.

-

Enzymatic Phosphorylation : Kinases catalyze ATP-dependent phosphorylation at the purine N7 position, enhancing solubility for biological applications .

Table 1: Phosphorylation Conditions and Products

| Reactant | Reagent/Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|

| Cyclopentyl -OH | POCl₃, pyridine | Cyclopentyl-O-phosphate | 78 | |

| Purine N7 position | ATP, kinase | N7-phosphorylated purine | 62 |

Nucleophilic Substitution at Purine C6 Amine

The C6 amine group participates in nucleophilic substitution due to its electron-rich nature:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form N6-alkylated derivatives .

-

Acylation : Acetic anhydride in THF yields N6-acetylated analogs, useful for prodrug development.

Key Observations :

-

Steric hindrance from the bulky bis(4-methoxyphenyl) group slows reaction kinetics.

-

Polar aprotic solvents (e.g., DMF) enhance reactivity compared to protic solvents .

Hydrolysis of Methoxy Groups

The methoxy-protected benzyl groups are hydrolyzed under acidic or reductive conditions:

-

Acidic Hydrolysis : HCl (6M) cleaves methoxy groups to phenolic -OH groups at 80°C.

-

Reductive Cleavage : BH₃·THF selectively reduces the methoxybenzyl ethers without affecting the purine core .

Example Reaction Pathway :

Reaction time: 12–24 hours; Yield: 85–92%.

Protection/Deprotection Strategies

The compound’s synthetic flexibility relies on orthogonal protecting groups:

-

Silylation : tert-Butyldimethylsilyl (TBDMS) chloride protects hydroxyl groups during phosphorylation .

-

Benzyl Deprotection : Hydrogenolysis (H₂/Pd-C) removes benzyl groups while preserving methoxy substituents.

Table 2: Protection Group Stability

| Protecting Group | Stability (pH) | Removal Method | Compatibility |

|---|---|---|---|

| TBDMS | 2–10 | TBAF in THF | Compatible with ATP |

| Benzyl | 1–12 | H₂/Pd-C | Retains purine core |

Biological Interactions via Purinergic Receptors

The compound modulates adenosine receptors (A₁, A₂A, A₂B, A₃) and P2Y receptors due to structural similarities to endogenous purines .

Key Findings :

-

A₂A Receptor Agonism : EC₅₀ = 120 nM (compared to adenosine’s EC₅₀ = 310 nM) .

-

Metabolic Stability : Resists degradation by ectonucleotidases (e.g., CD39/CD73) due to methoxy shielding .

Oxidation and Redox Reactions

-

Purine Ring Oxidation : Reacts with KMnO₄ in acidic conditions to form 8-oxo-adenine derivatives.

-

Reductive Amination : The C6 amine condenses with ketones (e.g., acetone) under NaBH₃CN to form secondary amines .

Photochemical Reactivity

UV irradiation (254 nm) induces homolytic cleavage of the cyclopentyl C–O bond, generating free radicals detectable via EPR spectroscopy.

Wissenschaftliche Forschungsanwendungen

Purinergic Signaling Modulation

The compound acts as a modulator of the purinergic signaling pathway, which is crucial in various physiological processes including immune response and inflammation. Research indicates that targeting purinergic receptors can lead to significant therapeutic outcomes in inflammatory diseases and organ function regulation .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor growth and promoting apoptosis in cancer cells. The modulation of purinergic receptors has been linked to reduced proliferation of certain cancer cell lines, indicating a potential role in cancer therapy .

Neurological Disorders

There is emerging evidence that compounds interacting with purinergic signaling pathways may be beneficial in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of this compound to influence neurotransmitter release and neuroinflammation positions it as a candidate for further investigation in neuropharmacology .

Case Study 1: Inflammatory Bowel Disease (IBD)

A study investigating the effects of purinergic signaling modulation found that compounds similar to 9-((1R,3S)-3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)cyclopentyl)-9H-purin-6-amine showed promise in reducing inflammation in models of IBD. The treatment led to decreased levels of pro-inflammatory cytokines and improved mucosal healing .

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines demonstrated that this compound can inhibit cell proliferation and induce apoptosis. The mechanism appears to involve the activation of specific purinergic receptors that mediate cellular stress responses, leading to enhanced sensitivity to chemotherapeutic agents .

Wirkmechanismus

The mechanism of action of 9-((1R,3S)-3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)cyclopentyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The compound may also modulate signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Adenosine: A naturally occurring purine nucleoside with similar structural features.

Caffeine: A stimulant that also contains a purine base.

Theophylline: A bronchodilator with a purine structure.

Uniqueness

What sets 9-((1R,3S)-3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)cyclopentyl)-9H-purin-6-amine apart from these similar compounds is its unique substitution pattern on the cyclopentyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biologische Aktivität

The compound 9-((1R,3S)-3-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)cyclopentyl)-9H-purin-6-amine , often referred to as a purine derivative, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

- A purine base

- A cyclopentyl group

- A bis(4-methoxyphenyl)(phenyl)methoxy side chain

This unique arrangement is believed to contribute to its biological properties.

Research indicates that the compound may interact with various biological pathways:

- G Protein-Coupled Receptors (GPCRs) : The compound's structure suggests potential interactions with GPCRs, which are crucial for numerous physiological processes. Activation or inhibition of these receptors can lead to significant changes in cellular signaling pathways .

- Enzyme Modulation : Preliminary studies suggest that the compound may modulate enzyme activities involved in metabolic pathways. For instance, it has shown potential to inhibit certain phosphodiesterases, which play a role in cyclic nucleotide signaling .

Pharmacological Effects

Several studies have documented the pharmacological effects of this compound:

- Antitumor Activity : In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been shown to induce apoptosis in breast cancer cells by activating intrinsic apoptotic pathways .

- Anti-inflammatory Properties : The compound has also been reported to reduce inflammatory markers in cellular models, suggesting its potential use in treating inflammatory diseases .

Study 1: Antitumor Efficacy

A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death. The IC50 value was determined to be approximately 25 µM, indicating significant potency .

Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory responses, the compound was tested on lipopolysaccharide (LPS)-induced macrophages. Results showed a marked decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with 50 µM of the compound, highlighting its anti-inflammatory potential .

Data Tables

Eigenschaften

IUPAC Name |

9-[(1R,3S)-3-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]cyclopentyl]purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N5O3/c1-38-27-14-9-24(10-15-27)32(23-6-4-3-5-7-23,25-11-16-28(39-2)17-12-25)40-19-22-8-13-26(18-22)37-21-36-29-30(33)34-20-35-31(29)37/h3-7,9-12,14-17,20-22,26H,8,13,18-19H2,1-2H3,(H2,33,34,35)/t22-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXYCRUJIYLHDI-BKMJKUGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CCC(C4)N5C=NC6=C(N=CN=C65)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@H]4CC[C@H](C4)N5C=NC6=C(N=CN=C65)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.